An In-depth Technical Guide to Methyl Benzo[d]oxazole-4-carboxylate
An In-depth Technical Guide to Methyl Benzo[d]oxazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of methyl benzo[d]oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, details established synthetic methodologies, and explores its reactivity and potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of this versatile molecule.
Introduction to Methyl Benzo[d]oxazole-4-carboxylate
Methyl benzo[d]oxazole-4-carboxylate is an organic compound featuring a benzoxazole core, which is a bicyclic system composed of a fused benzene and oxazole ring.[1][2] The presence of a methyl carboxylate group at the 4-position significantly influences its chemical reactivity and potential biological activity.[1] Benzoxazole derivatives, in a broader context, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a focal point of extensive research.[2][3][4][5][6][7] This guide will delve into the specific attributes of the methyl ester derivative, providing a technical foundation for its exploration in various scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of methyl benzo[d]oxazole-4-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 128156-54-7 | [1][8] |
| Molecular Formula | C₉H₇NO₃ | [1][8] |
| Molecular Weight | 177.16 g/mol | [1][8] |
| IUPAC Name | methyl 1,3-benzoxazole-4-carboxylate | [1] |
| SMILES | COC(=O)C1=C2C(=CC=C1)OC=N2 | [1] |
| InChI Key | XYHIHNFBMYROIE-UHFFFAOYSA-N | [1] |
While specific experimental data for properties like melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets, general handling procedures for related aromatic heterocyclic compounds should be followed. This includes handling in a well-ventilated area, using personal protective equipment to avoid skin and eye irritation, and taking precautions against static discharge due to potential flammability.[9]
Synthesis and Characterization
The synthesis of methyl benzo[d]oxazole-4-carboxylate can be achieved through several established organic chemistry routes. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and required purity.
Synthetic Methodologies
Common synthetic strategies for the benzoxazole core involve the cyclization of ortho-substituted phenolic compounds.[1] One documented method for the synthesis of methyl benzo[d]oxazole-4-carboxylate involves the reaction of methyl anthranilate with formic acid and acetic anhydride.[1]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Methyl Benzo[d]oxazole-4-carboxylate.
Experimental Protocol (Conceptual):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl anthranilate in a suitable solvent.
-
Reagent Addition: Slowly add formic acid and acetic anhydride to the reaction mixture. The acetic anhydride acts as a dehydrating agent to facilitate the cyclization.
-
Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize any excess acid. Extract the product with an appropriate organic solvent. The crude product is then purified, typically by column chromatography, to yield pure methyl benzo[d]oxazole-4-carboxylate.
Spectroscopic Characterization
The structural elucidation and purity confirmation of methyl benzo[d]oxazole-4-carboxylate are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the benzene ring, the oxazole proton, and the methyl ester protons. The carbon NMR would provide evidence for all the unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would include those for the C=O of the ester, the C=N of the oxazole ring, and the C-O-C stretches.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (177.16 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[1][8]
Chemical Reactivity and Derivatization
The chemical reactivity of methyl benzo[d]oxazole-4-carboxylate is dictated by the benzoxazole ring system and the methyl ester functionality. This dual reactivity makes it a versatile building block in organic synthesis.[1]
Reactions of the Benzoxazole Core
The benzoxazole ring can undergo various transformations. For instance, recent advancements have demonstrated the utility of palladium-catalyzed direct C-H arylation reactions to introduce aryl groups at specific positions on the ring, enhancing molecular complexity.[1]
Reactions of the Methyl Ester Group
The methyl ester at the 4-position is susceptible to nucleophilic substitution and condensation reactions.[1]
-
Nucleophilic Substitution: The carboxylate group can be targeted by various nucleophiles, leading to the formation of amides, hydrazides, and other derivatives. This is a common strategy for generating libraries of compounds for biological screening.[1]
-
Condensation Reactions: The ester can react with amines or other nucleophiles to form a variety of functionalized derivatives.[1]
Diagram of Reactivity:
Caption: Key reaction pathways for the derivatization of Methyl Benzo[d]oxazole-4-carboxylate.
Applications in Drug Discovery and Materials Science
Methyl benzo[d]oxazole-4-carboxylate serves as a valuable scaffold and building block in the development of new therapeutic agents and functional materials.[1]
Pharmaceutical Development
Derivatives of methyl benzo[d]oxazole-4-carboxylate are being actively investigated for a range of biological activities.[1]
-
Antimicrobial Properties: Compounds derived from the benzoxazole structure have demonstrated efficacy against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.[1]
-
Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells, positioning them as candidates for further pharmacological development.[1]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes, such as acetylcholinesterase (AChE), which is a target in the treatment of neurodegenerative diseases like Alzheimer's.[1]
Synthetic Chemistry and Materials Science
Beyond its pharmaceutical potential, methyl benzo[d]oxazole-4-carboxylate is a versatile intermediate in organic synthesis for creating more complex heterocyclic compounds.[1] Its unique electronic properties also lend themselves to applications in the development of novel functional materials.[1]
Conclusion
Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its amenability to a variety of chemical transformations allows for the generation of diverse molecular architectures with a wide range of potential applications. This guide has provided a foundational overview of its properties, synthesis, and reactivity, intended to support and inspire further research and development in this exciting area.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
-
Guangzhou Hewei Pharmaceutical Technology Co., Ltd. (n.d.). 1806600 - Cas List Page. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]
-
PubMed. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). methyl benzo[d]oxazole-4-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 2-aminobenzo[d]oxazole-4-carboxylate. Retrieved from [Link]
-
Internet Archive. (n.d.). Full text of "USPTO Patents Application 10509785". Retrieved from [Link]
-
PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
-
PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]
Sources
- 1. Buy Methyl benzo[d]oxazole-4-carboxylate | 128156-54-7 [smolecule.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. jocpr.com [jocpr.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methyl benzo[d]oxazole-4-carboxylate - CAS:128156-54-7 - Abovchem [abovchem.com]
- 9. CAS No. 2389-99-3 Specifications | Ambeed [ambeed.com]
